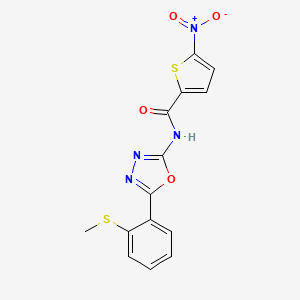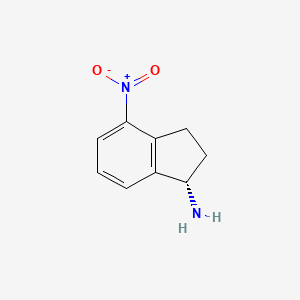![molecular formula C24H22F2N6O3S B2602241 N-cyclopentyl-1-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-89-7](/img/structure/B2602241.png)
N-cyclopentyl-1-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopentyl ring, a triazole ring, a quinazoline ring, and a carboxamide group . These groups are common in many pharmaceutical compounds due to their ability to interact with biological systems .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazole ring and the oxygen in the carboxamide group are likely to create areas of polarity within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions involving their functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the triazole ring could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .Aplicaciones Científicas De Investigación
Cytotoxicity and Anti-Inflammatory Activity
Research into methylsulfanyl-triazoloquinazolines has revealed significant findings regarding their cytotoxic and anti-inflammatory properties. A study by Al-Salahi et al. (2013) on a series of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives uncovered their cytotoxic effects against hepatocellular Hep-G2 and colon HCT-116 carcinoma cells. Moreover, specific compounds within this series demonstrated promising multi-potent anti-inflammatory capabilities, impacting inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and prostaglandin E-2 (PGE-2) in stimulated macrophages R. Al-Salahi, A. Gamal-Eldeen, A. Alanazi, M. Al-Omar, M. Marzouk, M. Fouda, Molecules, 2013.
Antimicrobial Activity
Another dimension of research on methylsulfanyl-triazoloquinazoline derivatives involves their antimicrobial activity. Al-Salahi et al. (2013) evaluated the antibacterial activity of these compounds against a variety of bacterial species, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The study also assessed their efficacy against yeast and fungi, such as Candida albicans and Aspergillus niger, highlighting the broad spectrum of potential antimicrobial applications R. Al-Salahi, M. Marzouk, G. Awad, M. Al-Omar, E. Ezzeldin, Journal of Pharmacy and Pharmacology, 2013.
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of triazolo-annelated quinazolines have been extensively studied, with methodologies developed for creating various derivatives of this compound class. Al-Salahi (2010) detailed the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines, starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. This research paves the way for further exploration and modification of these compounds for various scientific applications R. Al-Salahi, Molecules, 2010.
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopentyl-1-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N6O3S/c1-31-22(35)16-8-6-13(21(34)27-15-4-2-3-5-15)10-19(16)32-23(31)29-30-24(32)36-12-20(33)28-18-11-14(25)7-9-17(18)26/h6-11,15H,2-5,12H2,1H3,(H,27,34)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFHOBAWZQYVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC5=C(C=CC(=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

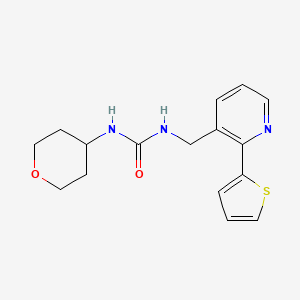
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2602159.png)
![methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2602162.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2602165.png)

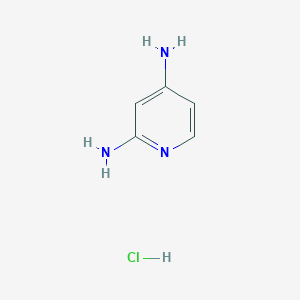

![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2602169.png)


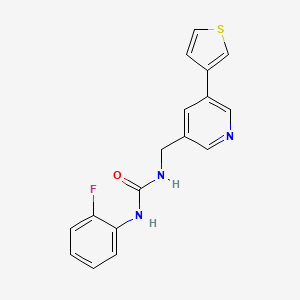
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2602178.png)
